Anhydro Chlortetracycline Hydrochloride

Description

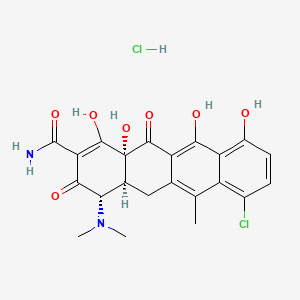

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-DTTSPEASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716136 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65490-24-6 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Chemical Transformation Dynamics

Dehydration Mechanisms and Structural Rearrangements Leading to Anhydrochlortetracycline (B1140021)

The core transformation is an acid-catalyzed dehydration involving the C-ring of the chlortetracycline (B606653) molecule. This process results in the formation of a new double bond, which significantly impacts the molecule's topography.

The formation of anhydrochlortetracycline from chlortetracycline is a classic example of an acid-catalyzed elimination reaction. nih.gov The process is initiated by the protonation of the hydroxyl group (-OH) at the C6 position in the presence of an acidic medium. This protonation converts the hydroxyl group into a good leaving group (water, H₂O).

Following protonation, the water molecule is eliminated, and a double bond is formed between the C5a and C6 positions. This reaction is first-order with respect to both the tetracycline (B611298) concentration and the hydrogen ion [H+] concentration, indicating that the rate is directly proportional to the acidity of the solution. nih.gov The degradation pathway begins with the breaking of bonds involving a hydrogen atom and the C6-hydroxyl group to yield the dehydrated compound. nih.gov

The stereochemistry of the chlortetracycline molecule is a critical factor in the dehydration process. The reaction specifically targets the tertiary hydroxyl group at the C6 position. The parent molecule possesses a specific three-dimensional arrangement of atoms, including chiral centers that define its structure. The elimination of the C6-hydroxyl group and a proton from the adjacent C5a position results in the formation of a planar double bond. This transformation removes the chirality at the C6 position and induces a significant conformational change in the C-ring of the molecule. The resulting anhydro- form is a more planar and aromatic system compared to the parent chlortetracycline.

Kinetic and Thermodynamic Aspects of Anhydrochlortetracycline Generation

The rate and extent of anhydrochlortetracycline formation are heavily dependent on several environmental factors. The principles of chemical kinetics and thermodynamics govern the speed and favorability of this dehydration reaction.

The pH of the aqueous environment is a dominant factor influencing the rate of anhydrochlortetracycline formation. The degradation of chlortetracycline, which includes dehydration, is significantly affected by pH. usgs.govbohrium.commst.eduresearchgate.net Generally, the hydrolysis and dehydration rates increase as the pH deviates from neutral, with acidic conditions particularly favoring the reaction. usgs.govbohrium.commst.eduresearchgate.net The reaction proceeds more readily as acidity increases. nih.gov Studies have shown that acid-catalyzed hydrolysis rates are a key factor in the transformation of tetracyclines. nih.gov For instance, the half-life of chlortetracycline can be dramatically shorter under acidic or alkaline conditions compared to neutral pH.

Interactive Table: Effect of pH on Chlortetracycline Degradation Half-Life at 22°C

| pH Value | Half-Life (Days) | Relative Degradation Rate |

| 2 | 2.6 | Very Fast |

| 5 | 22 | Moderate |

| 7 | 26 | Slow |

| 9 | 4.8 | Fast |

| 11 | 0.8 | Very Fast |

Note: Data is derived from studies on tetracycline degradation kinetics and illustrates the general trend. Half-life indicates the time required for 50% of the compound to degrade. mst.edu

Temperature plays a crucial role in the kinetics of the dehydration process. The rate of chlortetracycline degradation increases significantly with rising temperature, following the principles of the Arrhenius equation, which relates reaction rate to temperature and activation energy. usgs.govbohrium.commst.eduresearchgate.net The effect of temperature on the hydrolysis of tetracyclines has been quantified, with activation energy (Ea) values ranging from 42.0 kJ mol⁻¹ to 77.0 kJ mol⁻¹ at pH 7.0. nih.gov Higher temperatures provide the necessary energy to overcome the activation barrier for the dehydration reaction, leading to faster formation of anhydrochlortetracycline.

Interactive Table: Temperature's Impact on Chlortetracycline Degradation Rate Constant (k) at pH 7

| Temperature (°C) | Rate Constant (k) (day⁻¹) | Relative Reaction Speed |

| 7 | 0.027 | 1x (Baseline) |

| 22 | 0.061 | ~2.3x Faster |

| 35 | 0.16 | ~5.9x Faster |

Note: Data is based on kinetic studies of tetracycline degradation. The rate constant (k) is a measure of the reaction speed. mst.edu

While pH and temperature are the primary drivers of anhydrochlortetracycline formation, the composition of the surrounding medium can also have an effect. Studies investigating the degradation of various antibiotics found that ionic strength did not significantly affect the degradation rates of chlortetracycline in aqueous solutions. usgs.govmst.edu This suggests that for the specific reaction of hydrolysis and dehydration, the concentration of dissolved salts plays a minor role compared to the pronounced effects of pH and temperature. However, in more complex matrices, such as those containing organic matter or in different solvent systems, other interactions could potentially influence reaction kinetics, though these effects are generally considered secondary to the catalytic role of acid and the kinetic influence of temperature.

Co-formation and Interconversion with Related Tetracycline Impurities and Epimers

The chemical stability of chlortetracycline is influenced by various environmental factors, including pH, temperature, and light, which can lead to the formation of several degradation products. researchgate.net Among these, anhydro chlortetracycline, along with its epimers and isomers, are of particular interest due to their potential impact on the parent drug's efficacy and safety profile. The primary pathways for the degradation of chlortetracycline involve epimerization, isomerization, and dehydration. mdc-berlin.de

Relationship with 4-Epichlortetracycline and 4-Epianhydrochlortetracycline

The formation of anhydro chlortetracycline is intricately linked with its 4-epimers. Under acidic conditions, chlortetracycline can undergo a reversible epimerization at the C4 position to form 4-epichlortetracycline. nih.gov This epimerization is a key step in the degradation pathway and can occur in a pH range of approximately two to six. researchgate.net The rate of this transformation is influenced by factors such as pH and the presence of buffer solutions. researchgate.net

Both chlortetracycline and 4-epichlortetracycline can subsequently undergo dehydration to form anhydro chlortetracycline and 4-epianhydrochlortetracycline, respectively. This dehydration reaction is also favored under acidic conditions and involves the elimination of a water molecule from the C6 hydroxyl group. The interconversion between these compounds is a dynamic process, with the relative concentrations of each species depending on the specific environmental conditions.

The chemical stability of these compounds varies, with all being generally more persistent at a lower pH (3-4) than at a pH above 5. researchgate.net The presence of light can also significantly influence the degradation rates of these compounds. researchgate.net

Factors Influencing the Stability of Chlortetracycline and its Degradation Products

| Compound | Influencing Factors | Observed Effects | Citation |

|---|---|---|---|

| Chlortetracycline (CTC) | pH, Temperature, Light | More persistent at pH 3-4. Stability is dependent on photolysis and temperature. | researchgate.net |

| 4-Epichlortetracycline (4-epi-CTC) | pH | Reversible formation from CTC under acidic conditions (pH ~2-6). | nih.govresearchgate.net |

| Anhydrochlortetracycline (Anhydro-CTC) | pH, Temperature, Light | Generally more persistent at pH 3-4. Stability is dependent on photolysis and temperature. | researchgate.net |

| 4-Epianhydrochlortetracycline (4-epi-anhydro-CTC) | pH, Temperature, Light | Significant influence of light on its disappearance. More stable in natural water below pH 8.5. Higher degradation rates at 20°C than 6°C. |

Differentiating from Isochlortetracycline and other Structural Isomers

Isochlortetracycline is another significant degradation product of chlortetracycline, formed through an isomerization reaction. It is considered a major hydrolytic product of chlortetracycline. mdc-berlin.de The formation of isochlortetracycline represents a different degradation pathway compared to the dehydration that leads to anhydrochlortetracycline.

The key structural difference between anhydrochlortetracycline and isochlortetracycline lies in the modification of the C ring of the tetracycline core. Anhydrochlortetracycline is formed by the removal of a hydroxyl group at C6, leading to the formation of a double bond between C5a and C6. In contrast, the formation of isochlortetracycline involves a more complex rearrangement of the C ring, resulting in a different stereochemical configuration.

The formation of these two isomers is influenced by different conditions. While anhydrochlortetracycline formation is favored by acidic conditions that promote dehydration, isochlortetracycline is a prominent product of hydrolysis. mdc-berlin.de

Formation of Anhydrotetracycline (B590944) from Tetracycline as a Comparative Model

The formation of anhydrotetracycline from tetracycline serves as a well-studied comparative model for understanding the degradation of chlortetracycline. Similar to chlortetracycline, tetracycline undergoes acid-catalyzed dehydration to form anhydrotetracycline. This reaction also involves the elimination of the C6-hydroxyl group.

Kinetic studies on the degradation of tetracycline have shown that the process involves the concomitant formation of epitetracycline, anhydrotetracycline, and epianhydrotetracycline. researchgate.net The degradation follows a reversible first-order epimerization of both tetracycline and anhydrotetracycline, and a first-order dehydration of tetracycline and epitetracycline. researchgate.net The activation energies for these reaction steps have been calculated and range from 15 to 27 kcal/mole. researchgate.net

The rate of epimerization of anhydrotetracycline has been found to be faster than that of tetracycline itself. The equilibrium between the natural and epi forms for both tetracycline and anhydrotetracycline favors the natural configuration.

Kinetic Parameters for the Degradation of Tetracycline

| Reaction | Reaction Type | Activation Energy (kcal/mole) | Citation |

|---|---|---|---|

| Tetracycline ⇌ Epitetracycline | Reversible first-order epimerization | 15 - 27 | researchgate.net |

| Anhydrotetracycline ⇌ Epianhydrotetracycline | Reversible first-order epimerization | 15 - 27 | researchgate.net |

| Tetracycline → Anhydrotetracycline | First-order dehydration | 15 - 27 | researchgate.net |

| Epitetracycline → Epianhydrotetracycline | First-order dehydration | 15 - 27 | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of tetracyclines and their degradation products due to its high resolving power and versatility.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of tetracyclines and their degradants, including anhydrochlortetracycline (B1140021) hydrochloride. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Due to their complex structures and multiple ionizable groups, tetracyclines and their degradation products can exhibit challenging chromatographic behavior, such as peak tailing. This is often a result of interactions with residual silanol (B1196071) groups on silica-based stationary phases. nih.gov

The choice of stationary and mobile phases is critical for achieving optimal separation of anhydrochlortetracycline hydrochloride from its parent compound and other related impurities.

Stationary Phases: C18 (octadecyl) and C8 (octyl) are the most frequently used stationary phases for the analysis of tetracyclines. researchgate.net C18 columns generally provide greater retention and resolution for non-polar compounds due to longer alkyl chains, while C8 columns can offer different selectivity and are sometimes preferred to reduce analysis time. researchgate.net The selection between C8 and C18 often depends on the specific mixture of tetracycline (B611298) degradants being analyzed. For instance, studies have shown that while a C18 column can separate many tetracyclines, certain co-elutions might occur, which can be resolved by switching to a C8 or an amide-based column like RP-AmideC16. researchgate.net

Mobile Phase Compositions: The composition of the mobile phase significantly influences the retention and selectivity of the separation. Acidic mobile phases are commonly employed to suppress the ionization of silanol groups on the stationary phase and to ensure the tetracyclines are in a single ionic form, leading to improved peak shapes.

Commonly used mobile phase components include:

Acetonitrile (B52724) and Methanol (B129727): These are the most common organic modifiers. The choice between them can affect the selectivity of the separation.

Aqueous Buffers: Acidic buffers are essential for controlling the pH and improving peak symmetry. Examples include:

Oxalic acid: A mobile phase consisting of oxalic acid, acetonitrile, and methanol has been successfully used for the separation of tetracyclines. sci-int.com

Perchloric acid and Phosphoric acid: These are also used to maintain a low pH. researchgate.net

Additives:

EDTA (Ethylenediaminetetraacetic acid): Tetracyclines are known to chelate with metal ions present in the HPLC system or on the stationary phase, which can lead to poor peak shapes. EDTA is often added to the mobile phase to chelate these metal ions and minimize their interference.

TBAHS (Tetrabutylammonium hydrogen sulfate): This is an ion-pairing agent that can be used to improve the retention and separation of ionic compounds like tetracyclines.

A specific example of a mobile phase for separating chlortetracycline (B606653) using isocratic elution is a mixture of oxalic acid, methanol, and acetonitrile (72:14:14, v/v/v). orientjchem.org For more complex separations of tetracycline and its degradation products, a mobile phase of acetonitrile and 0.01 M oxalate (B1200264) buffer (pH 2) has been utilized. nih.gov

Table 1: HPLC Stationary and Mobile Phase Examples for Tetracycline Analysis

| Stationary Phase | Mobile Phase Composition | Application |

|---|---|---|

| C18 | Acetonitrile, Methanol, 0.01 M Oxalic Acid Buffer (77:18:5 v/v/v) | Separation of tetracycline, oxytetracycline, and chlortetracycline. sci-int.com |

| C8 | Acetonitrile, 0.01 M Oxalate Buffer (pH 2) | Separation of tetracycline and its major degradation products. nih.gov |

| C18 | Oxalic acid-methanol-acetonitrile (72:14:14, v/v/v) | Isocratic elution for chlortetracycline determination. orientjchem.org |

| L1 (C18) | 0.1% Phosphoric acid and Acetonitrile | Gradient elution for tetracycline hydrochloride and its impurities. researchgate.net |

Both gradient and isocratic elution methods are employed in the HPLC analysis of anhydrochlortetracycline hydrochloride, depending on the complexity of the sample matrix.

Isocratic Elution: This method uses a constant mobile phase composition throughout the analysis. It is simpler, more robust, and often used for routine quality control where the separation of a few known compounds is required. thermofisher.comfda.gov Isocratic elution is suitable for less complex mixtures where all components have similar retention behaviors. nih.gov

Gradient Elution: This method involves changing the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent. Gradient elution is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities, such as a parent drug and its various degradation products. thermofisher.comfda.gov This technique allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. capes.gov.br For the analysis of tetracycline and its degradation products, a gradient elution is often preferred to achieve a comprehensive separation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become an indispensable tool for the analysis of anhydrochlortetracycline hydrochloride, offering superior sensitivity and specificity compared to HPLC with UV detection. This is particularly important for detecting trace levels of this compound in complex matrices like food products and environmental samples.

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of tetracyclines by LC-MS. capes.gov.br ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like anhydrochlortetracycline hydrochloride.

In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. Tetracyclines, having multiple ionizable hydroxyl groups, are readily ionized by ESI. capes.gov.br

The efficiency of ionization can be influenced by the mobile phase composition. For tetracyclines, operating in the positive ion mode is generally more sensitive than the negative ion mode. The use of acidic mobile phases, such as those containing formic acid or acetic acid, promotes the formation of protonated molecules [M+H]+, which are then detected by the mass spectrometer. nih.gov

Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole mass spectrometer, provides a high degree of selectivity and is used for both quantification and structural confirmation of anhydrochlortetracycline hydrochloride and other transformation products. nih.gov

In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of anhydrochlortetracycline) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion for a particular compound. capes.gov.br

This selectivity allows for the accurate quantification of anhydrochlortetracycline even in the presence of co-eluting interferences from a complex matrix. Furthermore, the fragmentation pattern of the precursor ion provides valuable structural information that can be used to confirm the identity of the detected compound and to elucidate the structures of unknown transformation products. researchgate.net For instance, the identities of tetracycline degradation byproducts can be monitored, although not fully determined, by LC-MS alone. researchgate.netresearchgate.net More advanced MS/MS techniques can provide the detailed structural data needed for full characterization.

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for reliable analysis. The goal is to extract ACTC-HCl from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection.

Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and concentration of tetracyclines and their degradation products from liquid samples. analis.com.mynih.govfishersci.ca The principle of SPE is similar to liquid chromatography, involving the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). waters.com The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. nih.govwaters.com

For tetracyclines, polymeric reversed-phase cartridges, such as the Oasis HLB (Hydrophilic-Lipophilic Balanced), are frequently used due to their high retention capacity for a broad range of compounds. nih.gov Other mixed-mode cartridges like Oasis MAX, which have both reversed-phase and anion-exchange properties, are also utilized. waters.com The selection of the appropriate SPE sorbent and solvents is critical for achieving optimal recovery and cleanup. waters.com For instance, a common protocol for animal tissues involves conditioning an Oasis HLB cartridge with methanol and water, loading the sample extract, washing with a weak organic solvent solution to remove polar impurities, and finally eluting the tetracyclines with a stronger organic solvent like methanol. nih.gov

Table 2: Example SPE Protocols for Tetracycline Enrichment

| SPE Cartridge | Matrix | Conditioning Solvent | Wash Solvent | Elution Solvent | Reference(s) |

|---|---|---|---|---|---|

| Oasis HLB | Edible Cattle Tissues | 3 mL methanol, then 2 mL deionized water | 2 mL of 5% methanol in deionized water | 3 mL HPLC grade methanol | nih.gov |

| Oasis MAX | Milk | 2 mL methanol, then 2 mL water | 0.5 mL 5% ammonium (B1175870) hydroxide, then 0.5 mL methanol | 0.5 mL 45:55 acetonitrile/75 mM aqueous oxalic acid | waters.com |

| Strata-X and Strong Anion Exchange | Soil | Not specified | Not specified | Not specified | nih.gov |

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices, including antibiotics in environmental samples like soil, sediment, and water. nih.govmdpi.comresearchgate.netmdpi.com The standard QuEChERS procedure involves two main steps: an extraction/partitioning step and a cleanup step called dispersive solid-phase extraction (dSPE). researchgate.netyoutube.com

In the first step, the sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation from the water content of the sample. nih.govmdpi.com For the subsequent cleanup (dSPE), an aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove specific matrix interferences. nih.gov Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments. youtube.comnih.gov For tetracycline analysis, which can be affected by the presence of metal ions, modifications such as the addition of chelating agents like EDTA during extraction can be introduced to improve recovery rates. mdpi.com The QuEChERS method is valued for its high sample throughput, low solvent consumption, and effectiveness for multi-residue analysis. nih.govmdpi.com

Table 3: Typical QuEChERS Steps for Environmental Samples

| Step | Procedure | Purpose | Reference(s) |

|---|---|---|---|

| Extraction/Partitioning | Sample is homogenized with acetonitrile and partitioning salts (e.g., MgSO₄, NaCl). | To extract analytes from the aqueous matrix into the acetonitrile layer. | nih.govmdpi.com |

| Dispersive SPE (dSPE) Cleanup | An aliquot of the extract is mixed with sorbents (e.g., PSA, C18, GCB). | To remove matrix co-extractives like organic acids, fats, and pigments. | youtube.comnih.gov |

The extraction of ACTC-HCl from solid matrices such as animal feed, soil, and manure presents unique challenges due to the strong binding of tetracyclines to matrix components. researchgate.net Extraction methods must efficiently break these interactions to release the analyte.

For animal feed, extraction is often performed using acidic solutions or buffer systems. sciendo.comnih.gov A common approach involves using a McIlvaine buffer, often containing a chelating agent like EDTA, to extract tetracyclines. uchile.clsciendo.com The EDTA helps to release tetracyclines that are complexed with divalent cations in the matrix. mdpi.com Another reported method for animal feed involves subcritical water extraction at elevated temperatures (e.g., 100°C) using water adjusted to an acidic pH. nih.gov For pig solid manure, an extraction solution composed of acetone, hydrochloric acid, and water has been shown to be effective. researchgate.net

Extraction from environmental solids like soil often requires a pressurized liquid extraction system to achieve good recoveries. nih.gov An optimized method for soil involved using water at 70°C as the solvent with an EDTA-treated dispersing agent, followed by SPE cleanup. nih.gov The choice of extraction solvent and conditions is highly dependent on the specific matrix composition.

Table 4: Extraction Methods for Solid Matrices

| Matrix | Extraction Method | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Animal Feed | Buffer Extraction & SPE | Na₂EDTA-McIlvaine buffer (pH 4), followed by C18 SPE cleanup. | sciendo.com |

| Animal Feed | Subcritical Water Extraction (SWE) | Water adjusted to pH 2 with HCl, 100°C. | nih.gov |

| Pig Solid Manure | Solvent Extraction | Acetone-4mol.L⁻¹ hydrochloric acid-water (13:1:6, v/v/v). | researchgate.net |

| Soil | Pressurized Liquid Extraction (PLE) & SPE | Water at 70°C with EDTA-treated sand, followed by SPE cleanup. | nih.gov |

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the initial characterization and purity assessment of compounds like ACTC-HCl.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to study compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. Chlortetracycline and its degradation product, anhydrochlortetracycline, both possess chromophoric structures that allow for their detection and differentiation using UV-Vis spectrophotometry. researchgate.net

Chlortetracycline, when heated under acidic conditions, readily forms anhydrochlortetracycline. researchgate.net This transformation results in a distinct shift in the absorbance profile. While chlortetracycline hydrochloride itself has certain absorption characteristics, its anhydro form exhibits a different spectrum. researchgate.net Studies have reported that complexes of chlortetracycline hydrochloride can show absorption maxima at specific wavelengths; for example, a complex with uranyl acetate (B1210297) in DMF shows an absorption maximum at 416 nm. researchgate.net For quantitative analysis using HPLC with UV detection, a wavelength of 355 nm or 375 nm is often selected for monitoring chlortetracycline, which is indicative of significant absorbance in that region. researchgate.netnih.gov The specific absorbance profile, including the position of the maximum absorbance (λmax), is a key characteristic used for the identification and purity assessment of the compound.

Table 5: UV-Vis Absorbance Data for Chlortetracycline and Related Compounds

| Compound/Complex | Condition/Solvent | Reported λmax (nm) | Application | Reference(s) |

|---|---|---|---|---|

| Chlortetracycline HCl Complex | Uranyl acetate in DMF | 416 | Spectrophotometric Analysis | researchgate.net |

| Chlortetracycline | HPLC Mobile Phase | 375 | HPLC-UV Quantification | researchgate.net |

| Chlortetracycline | HPLC Mobile Phase | 355 | HPLC-PDA Detection | nih.gov |

Application in Impurity Profiling and Reference Standard Characterization

Anhydro chlortetracycline hydrochloride is a significant compound in the field of pharmaceutical analysis, primarily recognized as a key impurity and degradation product of the antibiotic chlortetracycline. toku-e.com Its formation is typically a result of the dehydration of the parent compound, chlortetracycline, a process that occurs under acidic conditions. toku-e.com Due to its consistent presence as a process-related impurity and degradant, its detection and quantification are critical components of quality control for chlortetracycline-based pharmaceutical products.

The principal application of this compound in this context is as a certified reference standard. clearsynth.comsigmaaldrich.com Reference standards are highly characterized materials used to help ensure the identity, strength, quality, and purity of substances. sigmaaldrich.com this compound is available from various commercial suppliers of reference materials, such as LGC Standards and Sigma-Aldrich, often as a certified reference material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.comlgcstandards.com

In impurity profiling, this reference standard is indispensable for:

Method Development and Validation: It is used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), capable of separating the impurity from the active pharmaceutical ingredient (API) and other related substances. clearsynth.comnih.gov

Peak Identification: By injecting the reference standard into a chromatographic system, analysts can confirm the identity of the impurity peak in a chromatogram of a chlortetracycline sample based on its retention time.

Quantification: The reference standard allows for the accurate quantification of the anhydro chlortetracycline impurity in bulk drug substances and finished products. Pharmacopoeias like the European Pharmacopoeia provide limits for specified and unspecified impurities, and accurate quantification is necessary to ensure compliance. uspbpep.com For instance, specific isocratic HPLC systems have been developed to determine minor impurities like anhydrochlortetracycline and 4-epianhydrochlortetracycline, which are more strongly retained than the parent compound. nih.gov

Validation Parameters for Rigorous Analytical Research

Method validation is a crucial requirement for analytical research, ensuring that a specific method is suitable for its intended purpose. This involves establishing performance characteristics and limitations through rigorous experimental work.

Determination of Method Detection Limits (MDLs) and Quantification Limits (MQLs)

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantification Limit (MQL), or Limit of Quantification (LOQ), represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. d-nb.info

A common approach for determining these limits is based on the signal-to-noise (S/N) ratio obtained from chromatograms of samples with known low concentrations of the analyte. Typically, an S/N ratio of 3:1 is used to establish the MDL/LOD, while a ratio of 10:1 is used for the MQL/LOQ. nih.govsciendo.com

While specific MDL and MQL values for this compound are method- and matrix-dependent, data from studies on its parent compound, chlortetracycline, provide relevant examples of the limits achieved in various complex matrices.

| Analyte | Matrix | Method | MDL/LOD | MQL/LOQ | Source |

|---|---|---|---|---|---|

| Chlortetracycline | Medicated Feed | HPLC-MS/MS | 35 µg/kg | 47 µg/kg | nih.gov |

| Chlortetracycline | Feedingstuffs | HPLC-DAD | 9.8 mg/kg | 14.5 mg/kg | sciendo.com |

| Chlortetracycline | Fish (Seafood) | HPLC-PDA | 0.015 µg/g | 0.125 µg/g | nih.gov |

| Chlortetracycline | Shellfish (Seafood) | HPLC-PDA | 0.062 µg/g | 0.175 µg/g | nih.gov |

Evaluation of Recoveries, Precision, and Accuracy Across Different Matrices

The validation of an analytical method requires the assessment of its recovery, precision, and accuracy to ensure reliable results across the variety of samples it may be used for.

Recovery refers to the efficiency of the extraction process, measured as the percentage of the known amount of an analyte that is detected by the analytical method.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is commonly expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of the measured value to the true or accepted value.

Analytical methods for tetracyclines, including chlortetracycline and its impurities, have been validated in diverse and complex matrices such as milk, muscle tissue, and animal feed. These studies demonstrate the performance of the methods in real-world applications.

| Analyte(s) | Matrix | Recovery (%) | Precision (%RSD) | Source |

|---|---|---|---|---|

| Tetracyclines (incl. Chlortetracycline) | Bovine Milk | > 81.1% | Not Specified | nih.gov |

| Tetracyclines (incl. Chlortetracycline) | Bovine Muscle | > 83.2% | Not Specified | nih.gov |

| Tetracyclines (incl. Chlortetracycline) | Seafood Products | 95 - 105% | < 2% | nih.gov |

| Chlortetracycline | Feedingstuffs | 91.4 - 95.5% | Not Specified | sciendo.com |

Assessment of Matrix Effects and Interferences in Complex Samples

When analyzing complex biological or environmental samples, endogenous components of the sample matrix can interfere with the detection of the target analyte. researchgate.net This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analytical signal, leading to inaccurate quantification. researchgate.netnih.gov It is a particularly significant concern in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

For example, studies on other antibiotics have shown that matrix effects can be substantial, with one analysis observing 58% ion suppression for erythromycin (B1671065) in a milk matrix and 53% signal enhancement in a liver matrix. researchgate.net Another study noted that signal losses for sulfamethazine (B1682506) varied significantly depending on the food matrix, ranging from -37% in fish to -96% in eggs. nih.gov

Assessing and mitigating matrix effects is a critical part of method validation for compounds like this compound. Strategies to manage these interferences include:

Selective Sample Preparation: Employing robust extraction and clean-up procedures, such as solid-phase extraction (SPE), can remove many interfering compounds from the sample extract before analysis. mhlw.go.jp The use of specific cartridges, like styrene-divinylbenzene copolymer or octadecyl (C18) types, is a common approach. sciendo.commhlw.go.jp

Chromatographic Separation: Optimizing the HPLC method to ensure that the analyte peak is chromatographically resolved from co-eluting matrix components can significantly reduce interference. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help compensate for consistent matrix effects.

Environmental Occurrence, Fate, and Ecotransformation

Detection and Distribution in Aquatic Ecosystems

The entry of chlortetracycline (B606653) and its derivatives into aquatic environments is a significant pathway for contamination. While specific quantitative data for anhydrochlortetracycline (B1140021) is often limited, the prevalence of its parent compound in these systems indicates a strong potential for its formation and presence.

Wastewater treatment plants (WWTPs) are critical points for the entry of antibiotics into the environment. Studies have shown that tetracycline-class antibiotics are not completely removed during conventional treatment processes. Chlortetracycline has been detected in municipal wastewater at concentrations up to 1.2 µg/L . The conditions within WWTPs can facilitate the transformation of chlortetracycline into its degradation products, including anhydrochlortetracycline. As a result, both influents and effluents of WWTPs are considered significant sources of these compounds in aquatic ecosystems nih.gov. While specific concentrations for anhydrochlortetracycline are not widely reported, the presence of the parent compound in treated effluent, at levels between 0.23 and 1.2 µg/L, suggests its continuous release into receiving waters .

| Compound | Matrix | Concentration Range | Reference |

|---|---|---|---|

| Chlortetracycline | Municipal Wastewater | up to 1.2 µg/L | |

| Tetracycline (B611298) | WWTP Influent | 0.27 - 4 µg/L | |

| Tetracycline | WWTP Effluent | 0.23 - 1.2 µg/L | |

| Tetracyclines | MWWTP Effluent | 280 - 540 ng/L | researchgate.net |

Following their release from WWTPs or from agricultural runoff, tetracyclines and their transformation products are frequently detected in various water bodies. The parent compound, chlortetracycline, has been identified in surface waters that receive agricultural runoff and wastewater discharges . For instance, studies in Iran detected mean tetracycline levels in nearby surface and groundwater from 5.4 to 8.1 ng/L researchgate.net. Similarly, a survey in Portugal identified tetracycline as one of the most frequently detected antibiotics in both surface and groundwater nih.gov. The presence of chlortetracycline in these environments implies the concurrent presence of its degradation product, anhydrochlortetracycline, although specific monitoring data for the latter is scarce.

The transport and dispersion of anhydrochlortetracycline in aquatic environments are governed by the physicochemical properties it shares with other tetracyclines. A primary transport mechanism is surface runoff from agricultural lands where animal manure containing chlortetracycline has been applied as fertilizer nih.gov. Once in aquatic systems, these compounds can be transported in the dissolved phase or, due to their tendency to sorb to particulate matter, can be associated with suspended sediments. This sorption to sediment can act as both a sink and a long-term source of the contaminant in the water column. The movement of water, currents, and sediment resuspension events contribute to the dispersion of these compounds throughout river and lake systems. Furthermore, leaching from contaminated soils and seepage from waste lagoons can lead to the contamination of groundwater resources nih.govgatech.edu.

Persistence and Transformation in Terrestrial Matrices

The application of animal manure to agricultural land is a major source of chlortetracycline and, consequently, anhydrochlortetracycline in terrestrial environments.

Chlortetracycline is extensively used in livestock farming, and significant amounts are excreted in animal waste. High concentrations of the parent compound have been found in both pig and chicken manure. For example, studies have detected chlortetracycline concentrations ranging from 340 to 17,700 µg/kg in pig and poultry manure mdpi.com. One study noted chlortetracycline levels as high as 46 mg/kg in pig droppings mdpi.com. When this manure is used as fertilizer, these antibiotics are introduced into the soil. Chlortetracycline has been detected in manure-laden soils at concentrations up to 10,967.1 µg/kg . Given that anhydrochlortetracycline is a known degradation product, its presence in these matrices is highly probable, originating from the transformation of the parent compound within the manure and soil.

| Matrix | Animal Source | Concentration Range | Reference |

|---|---|---|---|

| Manure | Pig & Poultry | 340 - 17,700 µg/kg | mdpi.com |

| Manure Laden Soil | General Livestock | up to 10,967.1 µg/kg | |

| Manured Soil (Top Soil) | General Livestock | up to 344.74 µg/kg | |

| Manured Soil | Swine | Detected (Concentrations higher than organic/no manure) | nih.gov |

The persistence of anhydrochlortetracycline in the environment is influenced by several factors. Studies on the chemical stability of anhydro-chlortetracycline (anhydro-CTC) in soil interstitial water have shown that its degradation is significantly affected by light, temperature, and pH.

Research indicates that anhydro-CTC's stability is lowest at a pH of 5.6, with increased stability observed under more acidic or alkaline conditions. The presence of light has a significant influence on its disappearance. Temperature also plays a crucial role, with higher degradation rates occurring at 20°C compared to 6°C. The matrix itself, whether pure water or soil interstitial water, also affects stability, though the data can be ambiguous. In many cases, anhydro-CTC appears more stable in natural water compared to pure water. The presence or absence of oxygen, however, does not seem to influence its chemical stability.

| Factor | Effect on Stability/Degradation |

|---|---|

| Light | Significant influence on disappearance (photolysis). |

| Temperature | Higher degradation rates at 20°C than at 6°C. |

| pH | Lowest stability at pH 5.6; more stable at more acidic and alkaline conditions. |

| Matrix | Ambiguous effect; often more stable in natural water than pure water. |

| Oxygen | No significant influence on chemical stability. |

Role of Composting and Anaerobic Digestion in Environmental Attenuation

Agricultural wastes, particularly animal manure, are significant sources of chlortetracycline and its derivatives in the environment. Waste management strategies like anaerobic digestion (AD) and composting are critical in mitigating the release of these compounds.

Anaerobic digestion, a process that breaks down organic matter in the absence of oxygen, has been shown to be effective in reducing chlortetracycline concentrations in swine manure. researchgate.net Research indicates that during the AD process, chlortetracycline can be significantly degraded, with some studies reporting a reduction of approximately 75% over a 33-day digestion period. mdpi.com However, the effectiveness of AD can be hampered by the antibiotic concentration itself. High concentrations of chlortetracycline can inhibit the fermentation process, and its removal rate may decline exponentially as the initial concentration increases. researchgate.netusda.gov Long-term exposure to even low levels of chlortetracycline has been observed to continuously decrease methane generation, a key indicator of AD performance. usda.gov During anaerobic digestion, chlortetracycline is primarily transformed into isochlortetracycline. mdpi.com

Table 1: Chlortetracycline (CTC) Attenuation in Anaerobic Digestion (AD)

| Parameter | Observation | Source(s) |

|---|---|---|

| Removal Efficiency | Approximately 75% reduction in CTC concentration in cattle manure after 33 days. | mdpi.com |

| Inhibitory Effects | High concentrations of CTC can inhibit manure fermentation. | researchgate.net |

| Long-Term Impact | Continuous exposure (3 mg/L) led to a 53% decrease in methane generation over 585 days. | usda.gov |

| Concentration Threshold | A threshold of 60 mg/kg·TS was identified for complete CTC removal in one study. | researchgate.net |

Abiotic and Biotic Degradation Pathways in Environmental Systems

Photolytic Degradation under Environmentally Relevant Conditions

Photolysis, or degradation by light, is a major pathway for the breakdown of many antibiotics in aquatic environments. researchgate.net For tetracyclines, this process is influenced by factors such as pH, light intensity, and the presence of other substances in the water. researchgate.netresearchgate.net Studies on the related compound oxytetracycline show that photolysis can be a very fast degradation route, particularly in shallow, transparent water. researchgate.net The photodegradation rate of tetracyclines generally increases with higher pH values. researchgate.net While direct photolysis of anhydro chlortetracycline hydrochloride is not extensively detailed, the principles governing the photodegradation of the tetracycline class suggest it is a relevant environmental fate pathway. The process can be accelerated by photosensitizers like nitrates and certain metal ions that are common in natural waters. researchgate.net

Hydrolysis and pH-Dependent Stability in Natural Waters

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of tetracyclines, including chlortetracycline and its anhydro form, is highly dependent on pH. Acidic conditions are known to favor the transformation of chlortetracycline into its more stable degradation products, anhydrochlortetracycline and epianhydrochlortetracycline. For the related compound oxytetracycline, hydrolysis is significantly faster in neutral solutions compared to acidic or alkaline conditions. researchgate.net Generally, acidic environments (pH 3.0) tend to enhance the stability of tetracyclines, while alkaline conditions (pH 10.0) increase the rate of degradation. mdpi.com This pH-dependent behavior is critical, as it dictates the persistence and form of the antibiotic in different natural water bodies.

Biotransformation by Microbial Communities in Soil and Water

Microbial communities in soil and water play a vital role in the transformation of antibiotics. Chlortetracycline has been shown to have a dose-dependent effect on the functional diversity of soil microbial communities. While high concentrations can initially suppress microbial activity, communities can recover and even improve their function as the antibiotic dissipates.

Repeated exposure of soil to chlortetracycline can lead to an increased degradation rate, suggesting adaptation by the microbial community. Studies have identified several microbial genera, including Bacillus, Actinobacillus, Pseudomonas, Mycobacterium, and Corynebacterium, as potentially dominant chlortetracycline-resistant bacteria. These microbes may contribute to the biotransformation of chlortetracycline and its subsequent degradation products, including this compound, through various resistance mechanisms.

Electrochemical Degradation Mechanisms for Environmental Remediation Research

For persistent contaminants like this compound, advanced remediation technologies are being explored. Electrochemical degradation is one such method. This process uses electrochemical oxidation with materials like boron-doped diamond (BDD) anodes to generate highly reactive hydroxyl radicals, which can efficiently break down organic pollutants. researchgate.net

Another advanced oxidation process involves the activation of peroxymonosulfate (PMS) with catalysts like natural manganese sand (NMS). Research on chlortetracycline hydrochloride demonstrated that this method could achieve significant degradation. In one study, 81.65% of the compound was degraded under optimized conditions. The degradation efficiency in this system was found to be highly influenced by the initial pH, the dosage of the NMS catalyst, and the amount of PMS. These advanced oxidation technologies represent potential strategies for treating water and wastewater contaminated with tetracycline antibiotics and their transformation products.

Table 2: Optimized Conditions for CTC Degradation via Activated PMS

| Parameter | Optimized Value | Degradation Efficiency | Source(s) |

|---|---|---|---|

| Peroxymonosulfate (PMS) Amount | 2.02 g/L | 81.65% | |

| Natural Manganese Sand (NMS) Dosage | 0.29 g/L | 81.65% | |

| pH | 3.87 | 81.65% |

Toxicological Implications in Environmental Microbiology

The presence of chlortetracycline and its derivatives in the environment can have significant toxicological effects on microbial communities. Chlortetracycline hydrochloride has been identified as an effective inhibitor of methanogenic bacteria, which are crucial for anaerobic digestion and biogas production. Studies have shown that it can have a bactericidal effect on methanogenic activity, meaning that methane production may not recover even after the antibiotic is no longer present.

The impact on soil microbes is also a concern. The addition of chlortetracycline to soil can affect the functional diversity of the microbial community, although this effect may be temporary. One study found that chlortetracycline had less of an impact on soil microbial community function over a 21-day period compared to another antibiotic, sulfamethoxazole. This suggests that soil microbial communities may have a degree of resilience or resistance to chlortetracycline, potentially due to its dissipation and adsorption in soil, which reduces its bioavailability.

Inhibition of Methanogenic Bacteria in Anaerobic Digestion Systems

Anaerobic digestion is a critical biological process for waste treatment and biogas production, relying on a complex microbial community, including methanogenic bacteria. The presence of antibiotic residues, such as chlortetracycline and its derivatives, can disrupt this process.

Research has demonstrated that chlortetracycline, the parent compound of anhydro chlortetracycline, is a potent inhibitor of methanogenic bacteria. Studies on the effects of chlortetracycline hydrochloride (CTC) reveal that increasing concentrations progressively hinder methane production. In one study, the 50% inhibitory concentration (IC50) for methanogenic bacteria was determined to be 10 mg L⁻¹. The inhibitory effect was observed to be bactericidal, as methane production did not recover even after the removal of the antibiotic, suggesting a long-lasting impact on the microbial community.

Long-term exposure to even low concentrations of CTC can lead to a significant and persistent reduction in methane generation. In a 900-day study, a continuous-stirred tank reactor treated with swine manure containing 3 mg/L of CTC experienced a steady decline in methane production, eventually reaching a 53% reduction compared to a control reactor. This inhibition was not reversed within 300 days after the cessation of CTC exposure, indicating a profound and lasting negative effect on the anaerobic digestion process. The study also noted a decrease in bacterial diversity, which likely contributed to the decline in performance.

The accumulation of volatile fatty acids (VFAs) is another indicator of stress in anaerobic digestion systems. In the presence of inhibitory concentrations of chlortetracycline, the methanization of VFAs is impaired, leading to their accumulation and a potential drop in pH, further inhibiting the process.

| Concentration (mg L⁻¹) | Inhibition of Methane Production (%) | Effect on Methanogenic Activity |

|---|---|---|

| 10 | 50 (IC50) | Significant Inhibition |

| 50 | >50 | Strong Inhibition |

| 100 | >50 | Strong Inhibition |

| 200 | >50 | Strong Inhibition |

Ecotoxicity to Environmentally Relevant Bacteria and Aquatic Species

The ecotoxicity of this compound and its parent compounds is a significant concern due to their potential to harm non-target organisms in aquatic environments. While specific ecotoxicity data for this compound is limited in publicly available literature, studies on related tetracycline compounds provide valuable insights into its potential environmental impact.

Toxicity to Bacteria:

The marine bacterium Vibrio fischeri is a common model organism for assessing the acute toxicity of chemical substances. Research on tetracycline and its degradation products has shown that these compounds can inhibit the bioluminescence of Vibrio fischeri. One study investigated the toxicity of tetracycline and its degradation products, anhydrotetracycline (B590944) (ATC) and epitetracycline hydrochloride (ETC), on the freshwater green algae Chlorella vulgaris. The 96-hour median effective concentration (96h-EC50) values were determined to be 7.73 mg/L for tetracycline, 5.96 mg/L for anhydrotetracycline, and 8.42 mg/L for epitetracycline hydrochloride nih.gov. This indicates that the anhydro form can be more toxic to algae than the parent compound.

Toxicity to Aquatic Invertebrates:

| Compound | Organism | Endpoint | Value (mg L⁻¹) |

|---|---|---|---|

| Anhydrotetracycline | Chlorella vulgaris | 96h-EC50 | 5.96 nih.gov |

| Tetracycline | Chlorella vulgaris | 96h-EC50 | 7.73 nih.gov |

| Epitetracycline Hydrochloride | Chlorella vulgaris | 96h-EC50 | 8.42 nih.gov |

Research on Biological Interactions and Antimicrobial Activity Non Clinical

Comparative Analysis of Antimicrobial Efficacy Relative to Chlortetracycline (B606653)

Anhydrochlortetracycline (B1140021) hydrochloride is recognized as a degradation product of chlortetracycline. medchemexpress.com Generally, the degradation of tetracycline (B611298) antibiotics results in molecules that possess diminished antibacterial properties compared to the parent compounds. researchgate.netresearchgate.net The transformation of chlortetracycline into its anhydro form involves the irreversible removal of a hydroxyl group, which significantly alters the molecule's structure and, consequently, its biological function.

Research indicates that while typical tetracyclines exert a bacteriostatic effect by inhibiting protein synthesis, atypical tetracyclines, including anhydrotetracyclines, appear to function differently. nih.gov Their mechanism is thought to involve the direct perturbation of the bacterial cytoplasmic membrane, which can lead to a bactericidal response. nih.gov This fundamental difference in the mode of action from the parent compound underscores a significant change in its antimicrobial characteristics. The structural planarity of the B, C, and D rings in anhydrotetracycline (B590944) is believed to be related to these membrane-disrupting properties. nih.gov This shift from a specific intracellular target (the ribosome) to a more general disruptive action on the cell membrane represents a qualitative change in antimicrobial strategy, which is often associated with a reduction in targeted potency against susceptible bacteria compared to the highly specific action of the parent chlortetracycline.

Specific Biological Activity Against Model Microorganisms

Despite its generally reduced potency compared to its parent compound, anhydrochlortetracycline hydrochloride demonstrates notable inhibitory activity against various actinomycetes. medchemexpress.comnih.gov Early studies identified this inhibitory effect on the growth of this bacterial group. nih.gov More detailed research has quantified the concentrations required to achieve complete inhibition for several species. For instance, the growth of Streptomyces griseus is completely inhibited at a concentration of 3 µg/mL, and Nocardia asteroides is inhibited at 10 µg/mL. medchemexpress.com The producing organism of chlortetracycline, Streptomyces aureofaciens, is also susceptible to serine, which can inhibit its growth. nih.gov

The specific inhibitory concentrations for a range of actinomycetes are detailed in the table below.

Table 1: Minimum Concentrations of Anhydrochlortetracycline Hydrochloride for Complete Inhibition of Various Actinomycetes Data derived from a 1955 study by Goodman, Matrishin, and Backus. medchemexpress.com

| Microorganism | Inhibitory Concentration (µg/mL) |

|---|---|

| Streptomyces rimosus | 30 |

| Streptomyces griseus | 3 |

| Streptomyces lavendulae | 5 |

| Streptomyces hygroscopicus | 5 |

| Streptonyces endus | 5 |

| Streptomyces netropsis | 10 |

| Streptomyces salmonicida | 10 |

| Streptomyces albo-niger | 5 |

| Streptomyces purpeochromogenus | 1 |

| Streptomyces halstedii | 10 |

| Nocardia asteroides | 10 |

The primary mechanism of action for the tetracycline class of antibiotics is the inhibition of protein synthesis. nih.gov These molecules bind to the 30S ribosomal subunit in bacteria, which physically blocks aminoacyl-tRNA from accessing the A site on the ribosome. nih.govyoutube.comyoutube.com This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect. nih.govyoutube.com

However, studies on atypical tetracyclines suggest that anhydrochlortetracycline does not share this primary mechanism. nih.gov Instead of binding to the ribosome, its antimicrobial action is attributed to the disruption of the cytoplasmic membrane. nih.gov This indicates that while it is a derivative of a potent protein synthesis inhibitor, its own activity is not primarily based on this mechanism. Therefore, research into its effects on bacterial models would show a lack of significant, specific inhibition at the ribosomal level, pointing towards a different mode of action. This distinction is critical for understanding its biological profile as separate from that of chlortetracycline.

Implications of Anhydrochlortetracycline as an Impurity in Antimicrobial Research

Anhydrochlortetracycline possesses a different antimicrobial mechanism and a varied spectrum of activity compared to chlortetracycline. medchemexpress.comnih.gov If a sample of chlortetracycline contains a significant amount of this anhydro- impurity, an antimicrobial assay may not reflect the true potency or mechanism of the parent drug alone. For instance, in a standard antimicrobial susceptibility test, the inhibitory effect observed could be a composite of the protein synthesis inhibition by chlortetracycline and the membrane-disrupting effects of the anhydro- form. This could lead to an inaccurate determination of the Minimum Inhibitory Concentration (MIC) for the parent compound.

Furthermore, the presence of degradation products can interfere with analytical methods used to quantify the active pharmaceutical ingredient. researchgate.net This can lead to incorrect estimations of the concentration of chlortetracycline being tested, further confounding the interpretation of dose-response relationships and potency assessments. In mechanistic studies, the off-target activity of the impurity could be mistakenly attributed to the parent compound, leading to a flawed understanding of its molecular interactions. Therefore, the use of pure, well-characterized compounds is essential for the accurate interpretation of results in antimicrobial research. nih.gov

Role in Monitoring Stability of Chlortetracycline Formulations for Research Purposes

The chemical stability of chlortetracycline (CTC) is a significant concern in the development and quality control of its pharmaceutical formulations. CTC is susceptible to degradation under various environmental conditions, including acidic pH, elevated temperatures, and exposure to light. nih.gov This degradation can lead to a loss of potency and the formation of related substances, some of which may not contribute to the therapeutic effect. Among the primary degradation products, anhydro chlortetracycline hydrochloride (ACTC) is of particular importance.

The formation of ACTC is a clear indicator of CTC degradation, making it an essential analyte to monitor during stability studies. researchgate.net Research has established that the conversion of CTC to ACTC is a significant degradation pathway, particularly in acidic conditions. nih.gov Therefore, the quantification of ACTC in CTC formulations provides a reliable measure of the product's stability and the extent to which it has degraded over time or under stress conditions.

Forced degradation studies are a important component of pharmaceutical development, providing insights into the degradation pathways of a drug substance. nih.gov In these studies, CTC is subjected to a range of harsh conditions to accelerate its degradation. The resulting mixture of the parent drug and its degradation products is then analyzed to develop and validate stability-indicating analytical methods.

High-performance liquid chromatography (HPLC) is the most widely used analytical technique for this purpose. nih.govresearchgate.net A well-developed HPLC method can effectively separate CTC from its degradation products, including ACTC, 4-epichlortetracycline, and isochlortetracycline, allowing for their individual quantification. nih.gov The increase in the concentration of ACTC directly correlates with the decrease in the concentration of the active CTC, providing a clear picture of the formulation's stability profile.

Detailed Research Findings

Research into the degradation of CTC has provided valuable data on the formation of ACTC under various stress conditions. These studies are fundamental for establishing the stability-indicating nature of analytical methods. By intentionally degrading the drug, researchers can ensure that the analytical method is specific for the intact drug and can resolve it from all potential degradation products.

Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then identified and quantified.

Below is a representative data table summarizing the findings from a hypothetical forced degradation study on a chlortetracycline formulation, illustrating the formation of this compound and other related substances.

Interactive Data Table: Forced Degradation of Chlortetracycline

| Stress Condition | Chlortetracycline (%) | Anhydro Chlortetracycline HCl (%) | 4-Epichlortetracycline HCl (%) | Other Degradants (%) | Total Degradation (%) |

| Acid Hydrolysis (0.1 M HCl, 60°C, 8h) | 85.2 | 8.9 | 3.1 | 2.8 | 14.8 |

| Base Hydrolysis (0.1 M NaOH, 25°C, 4h) | 92.5 | 1.2 | 4.5 | 1.8 | 7.5 |

| Oxidative (3% H₂O₂, 25°C, 24h) | 90.1 | 2.5 | 2.9 | 4.5 | 9.9 |

| Thermal (80°C, 48h) | 88.7 | 4.8 | 3.5 | 3.0 | 11.3 |

| Photolytic (UV light, 24h) | 94.3 | 2.1 | 1.9 | 1.7 | 5.7 |

This table is a representative example based on typical findings in forced degradation studies of chlortetracycline and is for illustrative purposes.

The data clearly demonstrates that under acidic conditions, the formation of this compound is a significant degradation pathway. The ability of the analytical method to separate and accurately quantify this and other degradation products is paramount for a reliable stability assessment of chlortetracycline formulations in a research and development setting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.